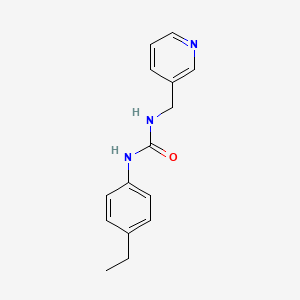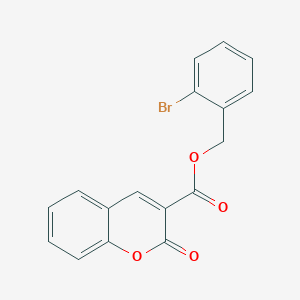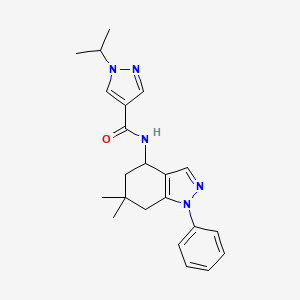![molecular formula C22H20N2O7 B5088644 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5088644.png)
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]', also known as OMe-IBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OMe-IBD is a derivative of the isoindole-1,3-dione family and has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction.
Wirkmechanismus
The mechanism of action of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] is not fully understood. However, it has been reported that 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has also been reported to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have both biochemical and physiological effects. Biochemically, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins. Physiologically, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has several advantages for lab experiments, including its high purity, good yields, and ease of synthesis. However, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] also has some limitations, including its limited solubility in water and its potential toxicity to cells.
Zukünftige Richtungen
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has several potential future directions for scientific research. These include the synthesis of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] derivatives with improved solubility and bioactivity, the investigation of the mechanism of action of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione], and the development of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione]-based materials for optoelectronics and biomedical applications. Additionally, further studies are needed to determine the potential toxicity of 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] and its derivatives in vivo.
Synthesemethoden
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. On the other hand, the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been reported to yield 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have potential applications in various fields, including material science, optoelectronics, and medicinal chemistry. In material science, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been used as a building block for the synthesis of conjugated polymers and as a dopant for the synthesis of conducting polymers. In optoelectronics, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been used as a fluorescent probe for the detection of metal ions and as a sensitizer for the synthesis of dye-sensitized solar cells. In medicinal chemistry, 5,5'-oxybis[2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione] has been reported to have anticancer, antifungal, and antibacterial activities.
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-5-[2-(2-methoxyethyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-29-9-7-23-19(25)15-5-3-13(11-17(15)21(23)27)31-14-4-6-16-18(12-14)22(28)24(20(16)26)8-10-30-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCZLOYUSWRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5088572.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(isopropylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5088577.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5088590.png)




![2-[2-(cyclopropylamino)-2-oxoethoxy]-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B5088632.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5088646.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5088649.png)

![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5088665.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5088667.png)
